molecular formula C9H9ClF5NO B3078457 [3-(Pentafluorophenoxy)propyl]amine hydrochloride CAS No. 1051368-92-3

[3-(Pentafluorophenoxy)propyl]amine hydrochloride

Cat. No.: B3078457
CAS No.: 1051368-92-3
M. Wt: 277.62 g/mol
InChI Key: IUOSIBWAENQBJL-UHFFFAOYSA-N
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Description

[3-(Pentafluorophenoxy)propyl]amine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentafluorophenoxy group attached to a propylamine chain, with the hydrochloride salt form enhancing its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pentafluorophenoxy)propyl]amine hydrochloride typically involves the reaction of 3-bromopropylamine with pentafluorophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pentafluorophenoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

[3-(Pentafluorophenoxy)propyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The pentafluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium carbonate are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

[3-(Pentafluorophenoxy)propyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3-(Pentafluorophenoxy)propyl]amine hydrochloride involves its interaction with specific molecular targets. The pentafluorophenoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions. The propylamine chain allows for potential binding to biological targets, making it a candidate for drug development. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethoxy)propyl]amine hydrochloride
  • [3-(Difluoromethoxy)propyl]amine hydrochloride
  • [3-(Fluorophenoxy)propyl]amine hydrochloride

Uniqueness

Compared to similar compounds, [3-(Pentafluorophenoxy)propyl]amine hydrochloride stands out due to the presence of five fluorine atoms on the phenoxy group

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NO.ClH/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15;/h1-3,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOSIBWAENQBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COC1=C(C(=C(C(=C1F)F)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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